molecular formula C4H7KO3 B3028923 Potassium 3-hydroxybutyrate CAS No. 39650-04-9

Potassium 3-hydroxybutyrate

Cat. No.: B3028923
CAS No.: 39650-04-9
M. Wt: 142.19 g/mol
InChI Key: CINYGFCEISABSR-UHFFFAOYSA-M
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Description

Potassium 3-hydroxybutyrate is a potassium salt of 3-hydroxybutyric acid, a naturally occurring compound that is part of the ketone bodies produced during the metabolism of fatty acids. It is known for its role in energy metabolism, particularly during periods of low carbohydrate intake, fasting, or prolonged exercise. This compound has gained attention for its potential therapeutic applications and its role in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-hydroxybutyrate can be synthesized through the hydrolysis of ethyl 3-hydroxybutanoate or 3-hydroxybutyrate methyl esters using a basic catalyst. The resulting 3-hydroxybutyrate is then reacted with an inorganic base to form the potassium salt . This method is efficient and reduces energy consumption and material loss, improving product yield.

Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis of 3-hydroxybutyrate esters followed by neutralization with potassium hydroxide. The process includes steps such as crystallization, filtration, washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-hydroxybutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to acetoacetate, another ketone body.

    Reduction: It can be reduced to butyrate under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Potassium 3-hydroxybutyrate has a wide range of applications in scientific research:

Mechanism of Action

Potassium 3-hydroxybutyrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Acetoacetate: Another ketone body involved in energy metabolism.

    Acetone: A byproduct of acetoacetate metabolism.

    Butyrate: A short-chain fatty acid with similar metabolic roles.

Uniqueness: Potassium 3-hydroxybutyrate is unique due to its dual role as an energy substrate and a signaling molecule. Unlike acetoacetate and acetone, it has specific molecular targets and pathways that it influences, making it a versatile compound in both metabolic and therapeutic contexts .

Properties

IUPAC Name

potassium;3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINYGFCEISABSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39650-04-9
Record name Potassium beta-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POTASSIUM BETA-HYDROXYBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IEF1Q0CVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 3-hydroxybutyrate
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Potassium 3-hydroxybutyrate

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